molecular formula C11H10FN3O2 B15096596 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester

Cat. No.: B15096596
M. Wt: 235.21 g/mol
InChI Key: HYUHVWWMBXKVKE-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the 4-fluorophenyl group enhances its biological activity, making it a valuable compound in drug discovery and development .

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester typically involves a multi-step process. One common method is the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone. Cyclization of the hydrazone with formic acid yields the desired 1,2,4-triazole derivative .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific enzymes and receptors in the body. This interaction can inhibit the activity of enzymes such as carbonic anhydrase, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester include:

    1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its biological activity.

    1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester: The presence of a bromine atom can enhance the compound’s antimicrobial properties.

  • **1H-1,2,4-Triazole-5

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

HYUHVWWMBXKVKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)F

Origin of Product

United States

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